4,7-dimethoxy-1-methyl-2(1H)-quinolinone
Description
4,7-Dimethoxy-1-methyl-2(1H)-quinolinone is a methoxy-substituted quinolinone derivative characterized by methoxy groups at the 4- and 7-positions of the quinoline core and a methyl group at the 1-position. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone ring. The substitution pattern of this compound confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Synthesis and Characterization: The compound is typically synthesized via cyclization reactions or functionalization of pre-existing quinolinone scaffolds. For example, derivatives with methoxy and methyl substituents are often prepared through nucleophilic substitution or metal-catalyzed coupling reactions . Characterization via NMR spectroscopy (¹H and ¹³C) and IR spectroscopy confirms the positions of substituents and the integrity of the quinolinone core. Elemental analysis and high-resolution mass spectrometry (HRMS) are used to validate molecular composition .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3 |
InChI Key |
SXFIYFZKRCNLLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl3) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of the methoxy groups.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
4,7-dimethoxy-1-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Key Properties :
- Melting Point: Derivatives with 6,7-dimethoxy substitution (e.g., 3-acetylamino-3,4-dihydro-6,7-dimethoxy-1-methyl-2(1H)-quinolinone) exhibit melting points in the range of 165–166°C, suggesting moderate crystallinity .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), facilitating biological testing .
- Spectroscopic Signatures : Distinct ¹H NMR signals for methoxy protons (δ ~3.7–4.0 ppm) and aromatic protons (δ ~6.7–7.6 ppm) are observed, with carbonyl (C=O) stretching vibrations in IR at ~1660–1680 cm⁻¹ .
Quinolinone derivatives exhibit diverse biological and physicochemical profiles depending on substituent positions and functional groups. Below is a systematic comparison of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Hybrid Derivatives: Quinolinone-pyrimidine hybrids (e.g., compound 10a in ) exhibit higher melting points (>300°C) and potent enzyme inhibition due to extended conjugation and hydrogen-bonding capacity .
Biological Activity: Cardiac Stimulants: 6-Imidazolyl-substituted quinolinones (e.g., compound 17 in ) show strong inotropic effects (30% increase in dP/dtmax at 250 µg/kg), surpassing milrinone in duration . Antimicrobial Activity: 8-Hydroxy-5,7-dimethoxy derivatives () demonstrate broad-spectrum activity, likely due to the phenolic -OH group enhancing membrane penetration .
Synthetic Accessibility: Methoxy and methyl groups are generally introduced via alkylation or nucleophilic substitution, but steric hindrance at the 4- and 7-positions may require optimized conditions (e.g., elevated temperatures or catalysts) . Hybrid compounds (e.g., pyrimidine-quinolinones) require multi-step syntheses, with yields ranging from 43% to 50% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
